Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-1,2,3-triazole-4-boronic acid

FLT3 kinase inhibition acute myeloid leukemia boronic acid pharmacophore

1-Methyl-1,2,3-triazole-4-boronic acid (CAS 1564271-42-6) is a heterocyclic boronic acid building block featuring a 1,2,3-triazole ring methylated at N1 and a boronic acid group at the C4 position. With a molecular formula of C₃H₆BN₃O₂ and a molecular weight of 126.91 g/mol, it belongs to the α-triazolylboronic acid chemotype and serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions for constructing pharmaceutical candidates, agrochemicals, and functional materials.

Molecular Formula C3H6BN3O2
Molecular Weight 126.91
CAS No. 1564271-42-6
Cat. No. B2776142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3-triazole-4-boronic acid
CAS1564271-42-6
Molecular FormulaC3H6BN3O2
Molecular Weight126.91
Structural Identifiers
SMILESB(C1=CN(N=N1)C)(O)O
InChIInChI=1S/C3H6BN3O2/c1-7-2-3(4(8)9)5-6-7/h2,8-9H,1H3
InChIKeyMCSONEOVKCIUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1,2,3-triazole-4-boronic Acid (CAS 1564271-42-6): Procurement-Relevant Identity and Core Characteristics


1-Methyl-1,2,3-triazole-4-boronic acid (CAS 1564271-42-6) is a heterocyclic boronic acid building block featuring a 1,2,3-triazole ring methylated at N1 and a boronic acid group at the C4 position . With a molecular formula of C₃H₆BN₃O₂ and a molecular weight of 126.91 g/mol, it belongs to the α-triazolylboronic acid chemotype and serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions for constructing pharmaceutical candidates, agrochemicals, and functional materials [1][2].

Why 1-Methyl-1,2,3-triazole-4-boronic Acid Cannot Be Replaced by Generic Boronic Acids or Triazole Isomers


The regiospecific placement of the boronic acid at the 4-position of the N1-methyl-1,2,3-triazole ring is critical for both reactivity and biological target engagement. In Suzuki–Miyaura coupling, the 4-boronic acid isomer exhibits distinct electronic activation compared to the 5-boronic acid regioisomer (CAS 2246776-57-6), leading to divergent coupling yields [1]. In the FLT3 kinase context, α-triazolylboronic acids lacking the boronic acid moiety are completely inactive, confirming that the boron group is essential for biological activity [2]. Furthermore, switching from a 1,2,3-triazole to a 1,2,4-triazole core alters the nitrogen substitution pattern and hydrogen-bonding capacity, which would disrupt the recurring binding mode observed for this chemotype in the ATP-binding site [2].

Quantitative Differentiation Evidence: 1-Methyl-1,2,3-triazole-4-boronic Acid Versus Closest Analogs


FLT3 Kinase Inhibition: Boronic Acid Essentiality Demonstrated by Inactive De-boronated Analogues

In the α-triazolylboronic acid series targeting FLT3, the parent scaffold (1-methyl-1,2,3-triazole-4-boronic acid core, compound 4a with R = H) exhibits an IC₅₀ of 18 ± 1 μM against recombinant FLT3 kinase. Control analogues synthesized ad hoc that lack the boronic acid group are completely inactive, confirming that the boronic acid moiety is indispensable for kinase inhibition [1].

FLT3 kinase inhibition acute myeloid leukemia boronic acid pharmacophore

Cellular Potency Against FLT3-ITD-Driven AML Cell Lines: Direct Comparison with Ponatinib

Compound 4a, bearing the 1-methyl-1,2,3-triazole-4-boronic acid scaffold, was profiled against FLT3-ITD-driven acute myeloid leukemia cell lines MV-4-11 and MOLM-14. It demonstrated cellular IC₅₀ values of 14 ± 0.2 μM (MV-4-11) and 5.8 ± 0.7 μM (MOLM-14), compared to the clinical FLT3 inhibitor ponatinib which shows nanomolar potency in these lines [1]. While less potent than ponatinib, compound 4a validates the cell permeability and target engagement of the boronic acid scaffold, establishing a baseline for further optimization.

FLT3-ITD MV-4-11 MOLM-14 cellular assay

Regioselective Cycloaddition Synthesis: 1,2,3-Triazole 4-Boronate vs. 5-Boronate Regioisomer Formation

The [3+2] cycloaddition of alkynylboronates with azides to form 1,2,3-triazole boronic esters can produce both 4-boronate and 5-boronate regioisomers. The regioselectivity of this process is critically dependent on the catalyst and substrate structure. The 4-boronate isomer (corresponding to 1-methyl-1,2,3-triazole-4-boronic acid) is the kinetically favored product under copper(I)-catalyzed conditions, while the 5-boronate isomer requires ruthenium catalysis or specific directing groups [1]. This inherent regiochemical control means that procurement of the pure 4-boronic acid isomer is essential, as the 5-isomer (CAS 2246776-57-6) will exhibit different reactivity in downstream Suzuki couplings.

click chemistry cycloaddition regioselectivity triazole boronate

Commercial Availability and Purity Specification Benchmarking

1-Methyl-1,2,3-triazole-4-boronic acid is commercially available from multiple vendors with a minimum purity specification of 95% (e.g., Fluorochem, AKSci, Leyan) . The compound is recommended for long-term storage in a cool, dry place. In contrast, the regioisomeric (1-methyl-1H-1,2,3-triazol-5-yl)boronic acid (CAS 2246776-57-6) is less widely stocked and is typically offered at similar purity (98% from Leyan) but with different pricing and availability profiles . The broader commercial availability of the 4-isomer reflects its greater synthetic demand and established position as a standard building block in medicinal chemistry.

commercial sourcing purity specification storage stability

Highest-Value Application Scenarios for 1-Methyl-1,2,3-triazole-4-boronic Acid Based on Quantitative Evidence


FLT3 Kinase Inhibitor Discovery for Acute Myeloid Leukemia

Use 1-methyl-1,2,3-triazole-4-boronic acid as the core scaffold for synthesizing α-triazolylboronic acid analogues targeting FLT3-ITD mutations in AML. The parent scaffold (compound 4a) demonstrates enzymatic IC₅₀ of 18 μM and cellular activity against MV-4-11 (IC₅₀ = 14 μM) and MOLM-14 (IC₅₀ = 5.8 μM) cell lines [1]. The boronic acid moiety is essential for activity; de-boronated analogues are completely inactive [1]. This building block enables structure-activity relationship (SAR) exploration at the 4-position of the triazole ring to improve potency and selectivity.

Suzuki–Miyaura Cross-Coupling for Biaryl and Heterobiaryl Synthesis

Employ 1-methyl-1,2,3-triazole-4-boronic acid as a coupling partner in palladium-catalyzed Suzuki–Miyaura reactions to install the N-methyltriazole motif onto aryl or heteroaryl halides. The 4-boronic acid regioisomer is the synthetically accessible product of CuAAC cycloaddition and has been demonstrated to undergo efficient cross-coupling to form 4-aryl-1,2,3-triazoles [2]. This application is critical for generating screening libraries of triazole-containing compounds for pharmaceutical and agrochemical research.

Boronic Acid Pharmacophore Integration into Kinase Inhibitor Scaffolds

Incorporate 1-methyl-1,2,3-triazole-4-boronic acid as a boron-containing pharmacophore into known kinase inhibitor backbones. The α-triazolylboronic acid chemotype has been validated to occupy the ATP-binding site of FLT3 with a recurring binding mode, forming consistent interactions within the active site [1]. The boronic acid group enhances physicochemical properties including water solubility and potential for ROS-mediated prodrug activation [1]. This scenario is relevant for medicinal chemistry teams exploring boron-based kinase inhibitors beyond FLT3.

Regioselective Click Chemistry Building Block for Bioconjugation and Materials Science

Utilize 1-methyl-1,2,3-triazole-4-boronic acid as a pre-functionalized click chemistry module. The compound combines the bioorthogonality of the 1,2,3-triazole ring with the synthetic versatility of the boronic acid handle, enabling sequential bioconjugation (via triazole formation) followed by Suzuki coupling for further diversification [2]. This dual functionality is valuable for constructing targeted protein degraders (PROTACs), antibody-drug conjugates, and functional polymer materials.

Quote Request

Request a Quote for 1-Methyl-1,2,3-triazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.